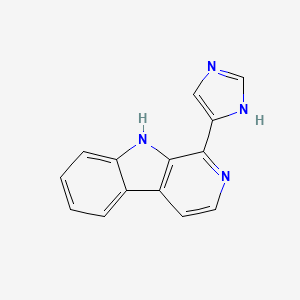
Ido1/tdo-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ido1/tdo-IN-4 is a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes play a crucial role in the metabolism of tryptophan, an essential amino acid. By inhibiting these enzymes, this compound has shown potential in the treatment of various diseases, including cancer, depression, and autoimmune disorders .
Preparation Methods
The synthesis of Ido1/tdo-IN-4 involves several steps. One common method includes the formation of hydrogen bonds with IDO1 and π-π stacking interactions with TDO . The synthetic route typically involves the use of organic solvents like dimethyl sulfoxide (DMSO) and methanol (MeOH) for dissolving and diluting the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Ido1/tdo-IN-4 undergoes various chemical reactions, including oxidation and reduction. The compound forms hydrogen bonds with IDO1 and π-π stacking interactions with TDO . Common reagents used in these reactions include molecular dioxygen for oxidation and reducing agents for reduction. The major products formed from these reactions are typically stable complexes with the target enzymes, which inhibit their activity .
Scientific Research Applications
Ido1/tdo-IN-4 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of tryptophan metabolism. In biology and medicine, it has shown promise in cancer immunotherapy by reversing immunosuppression in the tumor microenvironment . The compound is also being researched for its potential in treating depression and autoimmune disorders . Additionally, it has applications in the study of metabolic diseases and infectious diseases .
Mechanism of Action
The mechanism of action of Ido1/tdo-IN-4 involves the inhibition of IDO1 and TDO enzymes. These enzymes catalyze the conversion of tryptophan to kynurenine, a pathway that plays a role in immunosuppression . By inhibiting these enzymes, this compound reduces the levels of kynurenine, thereby enhancing immune responses and reducing tumor growth . The molecular targets of this compound include the active sites of IDO1 and TDO, where it forms stable complexes that inhibit their activity .
Comparison with Similar Compounds
Ido1/tdo-IN-4 is unique in its dual inhibition of both IDO1 and TDO. Similar compounds include epacadostat, which primarily inhibits IDO1, and other IDO1 inhibitors like indoximod and navoximod . this compound’s ability to inhibit both IDO1 and TDO makes it more versatile in targeting tryptophan metabolism pathways . This dual inhibition can potentially lead to more effective treatments for diseases where both enzymes play a role.
Properties
Molecular Formula |
C14H10N4 |
|---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H10N4/c1-2-4-11-9(3-1)10-5-6-16-14(13(10)18-11)12-7-15-8-17-12/h1-8,18H,(H,15,17) |
InChI Key |
HUTBKGSJEGKJBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CN=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















